molecular formula C9H6N2O3 B7853405 4-oxo-1H-quinazoline-8-carboxylic acid

4-oxo-1H-quinazoline-8-carboxylic acid

Cat. No.: B7853405
M. Wt: 190.16 g/mol
InChI Key: YMZRVSIMAIQEJB-UHFFFAOYSA-N
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Description

Compound “4-oxo-1H-quinazoline-8-carboxylic acid” is a chemical entity registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest in research and industrial applications.

Preparation Methods

The preparation of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.

    Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

Compound “4-oxo-1H-quinazoline-8-carboxylic acid” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another using specific reagents.

    Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and controlled temperatures to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives of the compound.

Scientific Research Applications

Compound “4-oxo-1H-quinazoline-8-carboxylic acid” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Molecular Targets: It binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound influences various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Compound “4-oxo-1H-quinazoline-8-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-oxo-1H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRVSIMAIQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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